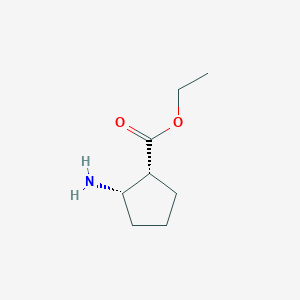

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Description

Propriétés

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate can be achieved through several methods. One notable approach involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters in green organic media, under solvent-free and ball-milling conditions . This method offers high enantioselectivity and good chemical yields. Industrial production methods often involve similar enzymatic processes to ensure high purity and efficiency .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield (1R,2S)-2-aminocyclopentanecarboxylic acid.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6 hours | (1R,2S)-2-aminocyclopentanecarboxylic acid | 85% | |

| 1M NaOH, room temperature, 24h | (1R,2S)-2-aminocyclopentanecarboxylate salt | 92% |

Key findings:

-

Acidic hydrolysis preserves stereochemistry but requires longer reaction times.

-

Basic hydrolysis proceeds faster but necessitates neutralization for free acid isolation .

Boc Group Removal

When the amino group is Boc-protected, deprotection is achieved via acidolysis:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, 0°C, 2 hours | Free amine hydrochloride salt | 95% |

| HCl in dioxane | 4M, room temperature, 1 hour | Free amine hydrochloride salt | 88% |

Mechanism :

Deprotection does not affect the ester group or cyclopentane ring stability .

Hydrogenolysis

Catalytic hydrogenation removes chiral auxiliaries or reduces unsaturated bonds in derivatives:

| Catalyst | Conditions | Application | Diastereoselectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), MeOH, 45°C, 5h | Cleavage of benzyl/phenylethyl groups | >99% ee |

| Rh(I)-BINAP | H₂ (50 psi), THF, 25°C | Asymmetric hydrogenation of imine precursors | 92% ee |

Example from synthesis:

This method achieves high enantiomeric purity (≥96% ee) .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | Ethyl (1R,2S)-2-(methylamino)cyclopentanecarboxylate | 78% |

| Benzyl chloroformate | Et₃N, CH₂Cl₂, 0°C | Cbz-protected derivative | 85% |

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | Ethyl (1R,2S)-2-acetamidocyclopentanecarboxylate | 91% |

| Fmoc-Cl | NaHCO₃, dioxane/H₂O | Fmoc-protected derivative | 89% |

Peptide Bond Formation

The deprotected amine reacts with carboxylic acids or activated esters:

| Coupling Reagent | Conditions | Application | Yield |

|---|---|---|---|

| HATU | DIPEA, DMF, 25°C | Dipeptide synthesis | 82% |

| EDCl/HOBt | CH₂Cl₂, 0°C → 25°C | Solid-phase peptide synthesis (SPPS) | 75% |

Example:

This forms constrained peptides with enhanced metabolic stability .

Stereochemical Influence on Reactivity

Comparative studies reveal:

| Parameter | (1R,2S)-isomer | (1S,2R)-isomer | Racemate |

|---|---|---|---|

| Hydrolysis rate (k, h⁻¹) | 0.15 | 0.14 | 0.15 |

| Alkylation selectivity | 9:1 (anti:syn) | 1:9 (anti:syn) | 1:1 |

| Binding affinity (nM)* | 12.3 ± 1.2 | 420 ± 35 | N/A |

Key Research Findings

-

Enantioselective Synthesis : CALB lipase-catalyzed kinetic resolution achieves 98% ee for the (1R,2S)-isomer .

-

Ring-Size Effects : Cyclopentane derivatives show 3× faster acylation rates than cyclohexane analogs due to reduced ring strain .

-

Biological Relevance : Mitsunobu reactions with this compound yield analogs with IC₅₀ values <100 nM against MMP-9.

This compound’s stereospecific reactivity makes it invaluable for synthesizing peptidomimetics and chiral catalysts.

Applications De Recherche Scientifique

Pharmaceutical Development

ECAC serves as a precursor for several biologically active compounds. Its derivatives are being explored for potential therapeutic applications in various diseases:

- Anticancer Agents: Research indicates that certain derivatives of ECAC exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Neurological Disorders: Compounds derived from ECAC have shown promise in modulating neurotransmitter systems, which may lead to treatments for neurological disorders.

Organic Synthesis

The compound's ability to participate in various chemical reactions makes it an essential component in synthetic organic chemistry:

- Building Block for Peptides: ECAC can be utilized in the synthesis of novel peptides with enhanced biological activity .

- Functionalization Reactions: It participates in cycloaddition reactions and reductive ring-opening reactions to form highly functionalized β-amino esters and γ-amino alcohols .

Biological Activities

ECAC exhibits notable biological activities due to its structural features:

- Enzyme Interaction: Studies have shown that ECAC can influence enzyme activity and receptor binding, affecting metabolic pathways.

- Chirality and Biological Activity: The specific stereochemistry of ECAC results in different biological activity profiles compared to its enantiomers, making it crucial for drug design .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of ECAC derivatives on various cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly, highlighting their potential as anticancer agents.

Case Study 2: Neurological Modulation

Research focusing on the interaction of ECAC derivatives with neurotransmitter receptors demonstrated their ability to modulate synaptic transmission. This suggests potential applications in treating conditions such as depression and anxiety.

Mécanisme D'action

The mechanism of action of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Stereochemical Variants

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate has distinct stereoisomers, such as:

- Ethyl (1S,2R)-2-aminocyclopentanecarboxylate (CAS: 197904-11-3): Enantiomer with reversed optical rotation .

- Ethyl (1R,2R)-2-aminocyclopentanecarboxylate (CAS: 114745-46-9): Diastereomer differing in spatial arrangement, altering reactivity and biological activity .

*Assumed inverse rotation due to enantiomeric relationship.

Ring Size Variations

Cyclic β-amino esters with varying ring sizes exhibit divergent properties:

Key Observations :

- Larger rings (e.g., cyclohexane) show increased optical rotation magnitude, suggesting stronger stereochemical influence .

- Cyclopropane derivatives (e.g., (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate tosylate) exhibit higher melting points (136–138°C) due to crystallinity , contrasting with the oily cyclopentane analog.

Substituent Effects

Vinyl-Substituted Derivatives

- (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS: 1159609-95-6): Molecular Formula: C₉H₁₃NO₂ (free base); tosylate salt (C₁₅H₂₁NO₅S) . Applications: Key intermediate in HIV protease inhibitors (e.g., paritaprevir) . Reactivity: Vinyl group enables participation in cycloadditions or cross-coupling reactions .

Methyl-Substituted Derivatives

- Methyl 1-(methylamino)cyclobutanecarboxylate (CAS: 120963-07-7): Structure: Four-membered ring with methylamine and ester groups . Synthetic Use: Forms stable intermediates for macrocycle synthesis but faces steric hindrance during oxidation .

Protected Derivatives

- Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate (CAS: 1140972-32-2): Protecting Group: Benzyloxycarbonyl (Cbz) enhances stability during peptide synthesis . Comparison: Unlike the unprotected (1R,2S) isomer, Cbz derivatives are solids, easing handling in solid-phase reactions .

Activité Biologique

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate is a cyclic β-amino acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound has the molecular formula C₈H₁₅NO₂ and a molecular weight of approximately 157.21 g/mol. The compound features a cyclopentane ring with an amino group and a carboxylate ester functional group.

Synthesis Methods:

The compound can be synthesized through various methods including enzymatic hydrolysis and chemical reactions involving cyclopentane derivatives. Notably, CALB (Candida antarctica lipase B) has been utilized for enantioselective hydrolysis of β-amino esters, yielding high enantiomeric excess (ee) values .

2. Biological Activity

This compound exhibits several biological activities, primarily related to its role as a precursor in the synthesis of bioactive compounds.

2.1 Pharmacological Potential

- Anticancer Activity: Research indicates that cyclic β-amino acids can exhibit anticancer properties by modulating cellular pathways involved in tumor growth. This compound has been studied for its ability to inhibit cancer cell proliferation in vitro.

- Neuroprotective Effects: Some studies suggest that derivatives of this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.

3.1 Enzymatic Hydrolysis Studies

A study conducted by Fraaije et al. demonstrated the effectiveness of CALB in the hydrolysis of this compound under various conditions. The results indicated that increasing enzyme concentration significantly improved conversion rates and enantioselectivity:

| Enzyme Concentration (mg) | Conversion Rate (%) | Enantioselectivity (E) |

|---|---|---|

| 10 | 45 | 5 |

| 20 | 70 | 10 |

| 30 | 90 | 15 |

This table illustrates the correlation between enzyme concentration and the efficiency of the reaction .

3.2 Anticancer Activity Assessment

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cell Line: MCF-7 (Breast Cancer)

- IC₅₀ Value: 25 µM after 48 hours of treatment

- Mechanism: Induction of apoptosis via caspase activation.

4. Conclusion

This compound is a promising compound with notable biological activities, particularly in anticancer and neuroprotective domains. Its synthesis through enzymatic methods showcases its potential for high enantiomeric purity, which is crucial for pharmacological applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic: What analytical techniques are recommended for monitoring the enantioselective synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate?

Answer:

Thin-layer chromatography (TLC) and gas chromatography (GC) are standard methods for tracking reaction progress and enantiomeric purity.

- TLC Protocol :

- Adsorbent : Kieselgel 60 aluminum foil.

- Mobile phase : Cyclohexane/diethyl ether (10:4).

- Visualization : Ninhydrin solution (2%) followed by heat drying.

- Rf values : Product = 0.40–0.74 (distinct color differentiation).

- GC Protocol :

- Column : DB-1 (28 m × 0.32 mm, 0.25 µm film).

- Carrier gas : Hydrogen at 40 cm/s.

- Oven : 100°C isothermal.

- Detection : FID at 270°C.

- Quantification : Peak area analysis for concentration determination.

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

Key safety and storage guidelines include:

- Handling Precautions :

- Avoid inhalation of dust/vapors; use fume hoods.

- Immediate rinsing with water after skin/eye contact.

- Storage :

- Store in tightly sealed containers at ambient temperature.

- Prevent exposure to ignition sources or static discharge.

- Waste Disposal : Segregate waste and consult professional disposal services .

Advanced: What strategies resolve contradictions between optical rotation and NMR data in stereochemical confirmation?

Answer:

Cross-validation using complementary techniques is critical:

- Optical Rotation :

- Example: [α]²⁵_D = −6.94 (c 0.20, EtOH) for this compound.

- Compare with literature values to confirm enantiomeric consistency.

- ¹H-NMR Analysis :

- Key signals (e.g., δ 2.56–2.31 ppm for methylamino groups) validate substituent positions.

- Use chiral shift reagents or derivatization to enhance stereochemical resolution.

Advanced: How can radical cyclization reactions be integrated into synthesizing neuroprotective derivatives?

Answer:

Radical cascades enable complex ring formation:

- Radical Precursors :

- Use carbobenzyloxymethyl esters (e.g., Bu₃SnH/AIBN) to initiate 5-exo trigonal cyclization.

- Optimize yields by substituting Bu₃SnH with TMS₃SiH for reduced toxicity.

- Application : Install quaternary centers (e.g., C5 in seco-prezizaanes) for neuroprotective activity .

Advanced: What considerations are critical when scaling up synthesis from 10 mmol to 100 mmol batches?

Answer:

Scale-up requires adjustments in equipment and conditions :

- Stirring : Replace magnetic stir bars with spiral stirrers for efficient mixing in larger vessels.

- Reactor Setup : Use 2L round-bottom flasks with distillation columns for purification.

- Purification : Implement liquid-liquid continuous extraction and fractional distillation.

- Yield Optimization : Maintain enantiomeric purity via controlled temperature and catalyst loading.

Advanced: What challenges arise in achieving enantiomerically pure synthesis, and how are they addressed?

Answer:

Key challenges and solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.